molecular formula C6H6FNO3S B2417189 5-Methoxypyridine-2-sulfonyl fluoride CAS No. 2228456-95-7

5-Methoxypyridine-2-sulfonyl fluoride

Cat. No.: B2417189
CAS No.: 2228456-95-7
M. Wt: 191.18
InChI Key: SFNAKFKETOPNBC-UHFFFAOYSA-N
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Description

5-Methoxypyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol It is characterized by the presence of a methoxy group at the 5-position of the pyridine ring and a sulfonyl fluoride group at the 2-position

Mechanism of Action

Result of Action

The molecular and cellular effects of 5-Methoxypyridine-2-sulfonyl fluoride’s action would depend on the specific proteins it targets . By reacting with these proteins, the compound could potentially alter their function, leading to various downstream effects.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other reactive species, and the specific cellular context in which the compound is acting.

Preparation Methods

The synthesis of 5-Methoxypyridine-2-sulfonyl fluoride can be achieved through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . These methods provide various routes to obtain sulfonyl fluorides, which are versatile intermediates in organic synthesis.

Chemical Reactions Analysis

5-Methoxypyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including substitution reactions. The compound can participate in reactions with nucleophiles, leading to the formation of various products. Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2) and other solid reagents such as FDIT and AISF . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Methoxypyridine-2-sulfonyl fluoride has found applications in several scientific research areas. In organic synthesis, it serves as a valuable intermediate for the preparation of various functionalized compounds . In chemical biology, it is used to study the interactions of sulfonyl fluorides with biological molecules. In medicinal chemistry, it is explored for its potential as a building block for drug discovery . Additionally, it has applications in materials science due to its unique chemical properties.

Comparison with Similar Compounds

5-Methoxypyridine-2-sulfonyl fluoride can be compared with other sulfonyl fluorides, such as 2-fluoropyridine and 2-chloropyridine . These compounds share similar structural features but differ in their reactivity and applications. For example, 2-fluoropyridine is used in the synthesis of fluorinated pyridines, while 2-chloropyridine is employed in various substitution reactions . The unique combination of the methoxy and sulfonyl fluoride groups in this compound distinguishes it from these related compounds and provides it with distinct chemical properties and applications.

Properties

IUPAC Name

5-methoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-2-3-6(8-4-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNAKFKETOPNBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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